[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
General Context within Natural Product Chemistry
Natural product chemistry serves as an extensive source of biologically active compounds, playing a crucial role in various industries, including medicine, drug discovery, and cosmetics. frontiersin.org Within this field, sericoside stands out as a triterpenoid (B12794562) compound that has been investigated for its reported anti-inflammatory and lipolytic properties. medchemexpress.comtargetmol.com Its presence in various natural product and plant-sourced compound libraries underscores its relevance in ongoing research efforts to identify and characterize bioactive molecules from botanical origins. medchemexpress.comtargetmol.com Beyond its anti-inflammatory effects, sericoside has also been explored for its potential to improve skin health, including reducing wrinkles and enhancing skin texture. medchemexpress.comtargetmol.comcosmeticsbusiness.comgivaudan.comgivaudan.comcosmeticsandtoiletries.com
Botanical Sources and Phytochemical Diversity
Sericoside is primarily isolated from the roots of Terminalia sericea Burch. ex DC., an African Silver tree belonging to the Combretaceae family. medchemexpress.comtargetmol.comcosmeticsbusiness.comgivaudan.comgivaudan.comcosmeticsandtoiletries.com This tree is widely distributed across Africa, particularly in savannah woodland environments. mdpi.com Extracts from Terminalia sericea are often standardized with reference to sericoside, which is considered a major constituent responsible for some of the plant's reported activities. mdpi.comresearchgate.net
Beyond Terminalia sericea, sericoside has also been identified in Anogeissus leiocarpus, another plant within the Combretaceae family. nih.govresearchgate.net Anogeissus leiocarpus is a renowned medicinal plant used in traditional African medicine for various ailments, with its phytochemical profile including triterpenes, flavonoids, and polyphenolic compounds. nih.govresearchgate.nettheaic.orgprota4u.org Additionally, sericoside has been reported as one of the major compounds identified in the fruit of Alpinia oxyphylla, an important herb in East Asian traditional medicine. acs.orgxtbg.ac.cnresearchgate.netnih.gov
The presence of sericoside in these diverse botanical sources highlights its distribution across different plant species and families, contributing to the phytochemical richness of these plants.
Table 1: Botanical Sources of Sericoside
| Botanical Source | Family | Geographic Distribution |
| Terminalia sericea | Combretaceae | Central and Southern Africa givaudan.comcosmeticsandtoiletries.com |
| Anogeissus leiocarpus | Combretaceae | Africa nih.govtheaic.org |
| Alpinia oxyphylla | Zingiberaceae | East Asia xtbg.ac.cn |
Structural Classification and Significance as a Triterpenoid Saponin (B1150181)
Sericoside is structurally classified as a triterpenoid saponin. medchemexpress.comtargetmol.comontosight.aitargetmol.cn Saponins (B1172615) are a class of natural glycosides characterized by their amphiphilic structure, consisting of a hydrophobic aglycone (non-sugar part) and one or more hydrophilic sugar chains (glycone). mdpi.commedcraveonline.comnih.govwikipedia.org This amphiphilic nature gives saponins their characteristic soap-like foaming properties when agitated in aqueous solutions. mdpi.commedcraveonline.comwikipedia.org
In the case of sericoside, its chemical structure comprises a triterpenoid aglycone moiety linked to a glucose molecule. ontosight.ai Triterpenoid saponins, such as sericoside, typically feature a skeleton of 30 carbon units. mdpi.commedcraveonline.com The specific arrangement of hydroxyl groups and a double bond within its olean-12-en-28-oate backbone contribute to its unique properties and biological activities. ontosight.ai The significance of sericoside as a triterpenoid saponin lies in its potential to exhibit a range of biological activities, which are often associated with this class of compounds. medcraveonline.comnih.goviomcworld.com
Table 2: Key Chemical Properties of Sericoside
| Property | Value | Source |
| Molecular Weight | 666.84 | medchemexpress.comtargetmol.com |
| Chemical Formula | C₃₆H₅₈O₁₁ | medchemexpress.comnih.gov |
| CAS Number | 55306-04-2 | medchemexpress.comjkchemical.com |
| PubChem CID | 76972524 | nih.gov |
| Structure Class | Terpenoids, Triterpenes | medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFNIMQBCBHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sericoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55306-04-2 | |
| Record name | β-D-glucopyranosyl (2α,3β,4β,19α)-2,3,19,23-tetrahydroxyolean-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sericoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 °C | |
| Record name | Sericoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Methodologies in Sericoside Research
Isolation and Purification Techniques for Academic Studies
The isolation and purification of sericoside from complex plant matrices require a combination of classical and modern chromatographic techniques to achieve high purity suitable for academic investigation.
Chromatographic Separation Methods
Chromatographic methods are fundamental to the isolation and purification of sericoside. Column chromatography (CC) on silica (B1680970) gel is a widely employed initial step, often utilizing gradient elution with solvent mixtures such as petroleum ether/ethyl acetate (B1210297) and methanol (B129727)/ethyl acetate or methanol/chloroform to separate crude extracts into fractions of increasing polarity cenmed.comnih.govnih.gov. Gel filtration chromatography, particularly with Sephadex LH-20, is frequently used for further purification, employing solvents like methanol or methanol/chloroform mixtures cenmed.comjkchemical.comcdutcm.edu.cnjkchemical.com. Flash chromatography (FC) also contributes to the early stages of purification cenmed.com.
For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable. These techniques are often coupled with detection systems such as photodiode array (PDA) or mass spectrometry (MS) for both purification and quantification jkchemical.comneist.res.innih.govnih.govcabidigitallibrary.orgnih.govcenmed.comru.ac.za. Preparative HPLC-MS is specifically utilized for the final purification of enriched fractions, ensuring the isolation of pure compounds jkchemical.comnih.gov. Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) serve as rapid and effective tools for monitoring the progress of chromatographic separations and for chemical fingerprinting of extracts containing sericoside cenmed.comnih.govjkchemical.comneist.res.innih.govcenmed.comru.ac.zauni.lu.
Optimization of Extraction Protocols for Research-Scale Yields
Optimizing extraction protocols is critical for maximizing sericoside yields for research purposes. A common approach involves sequential cold extraction of powdered plant material with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethanol (B145695) cenmed.com. The ethanol extract is then often subjected to vacuum liquid chromatography (VLC) for initial fractionation cenmed.comcdutcm.edu.cn.
A dichloromethane:methanol (1:1) mixture is frequently used as a crude extract solvent for Terminalia sericea root bark, from which sericoside is subsequently isolated jkchemical.comnih.govcabidigitallibrary.orgru.ac.za. For rapid fractionation of multigram quantities of crude extracts and direct identification of metabolites within mixtures, centrifugal partition extraction (CPE) has been successfully applied, leading to the unambiguous identification of major compounds, including sericoside researchgate.netchem960.com.
Validated UPLC-PDA methods have demonstrated high recoveries for sericoside, ranging from 98% to 102%, indicating the accuracy and efficiency of modern extraction and quantification protocols cenmed.comru.ac.za. Quantitative data on sericoside concentrations in Terminalia sericea root samples have shown variability, ranging from 2.07 to 20.17 mg/g dry weight, with some samples yielding up to 30.16 mg/g jkchemical.comru.ac.za.
Structural Elucidation and Confirmation Methodologies
Confirming the chemical structure of sericoside is paramount for its accurate characterization and involves a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of sericoside structural elucidation, providing detailed information on its atomic connectivity and stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed cenmed.comcdutcm.edu.cnresearchgate.netchem960.comuni.lunih.govguidetopharmacology.orgwikipedia.orguni.luwikipedia.org.
Key NMR techniques include:
¹H NMR (Proton NMR): Provides information on the number, type, and connectivity of hydrogen atoms. For sericoside, ¹H NMR spectra have revealed characteristic signals, including two doublets at δ 4.94 and δ 4.75, indicative of anomeric protons, suggesting the presence of a disaccharide unit composed of rhamnoside and glucoside moieties cenmed.com.
¹³C NMR (Carbon-13 NMR): Offers insights into the carbon skeleton. The anomeric carbon atoms of the disaccharide unit in sericoside typically resonate at δ 101.18 and δ 101.33 cenmed.com. A ¹³C NMR spectrum with DEPT 135 measurements can indicate signals corresponding to 14 carbon atoms in the δ 16–101 region cenmed.com.
2D NMR (Two-Dimensional NMR): Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing through-bond and through-space correlations between nuclei cenmed.comcdutcm.edu.cnuni.luguidetopharmacology.org. HMBC correlations are particularly valuable for confirming long-range connectivities, such as the α-L-O-glycosidic linkage between sugar units cenmed.com.
NMR data for sericoside (e.g., in CD₃OD at 600 MHz or 400 MHz) are available and are routinely compared with literature data for structural confirmation jkchemical.comcdutcm.edu.cnuni.luguidetopharmacology.org. Advanced strategies, such as ¹³C NMR pattern recognition and the use of ¹³C NMR chemical shift databases, enable the dereplication and identification of natural metabolites directly within complex mixtures, including sericoside researchgate.netchem960.comuni.lu.
Table 1: Representative NMR Spectral Data for Sericoside (in CD₃OD)
| Nucleus | Chemical Shift (δ) | Multiplicity | J-coupling (Hz) | Notes | Reference |
| ¹H NMR | |||||
| H-Anomeric | 4.94 | d | Disaccharide unit | cenmed.com | |
| H-Anomeric | 4.75 | d | Disaccharide unit | cenmed.com | |
| ¹³C NMR | |||||
| C-Anomeric | 101.18 | Disaccharide unit | cenmed.com | ||
| C-Anomeric | 101.33 | Disaccharide unit | cenmed.com | ||
| C-Rhamnose methyl | 16.93 | Rhamnose unit | cenmed.com | ||
| C-16 to 101 | (Various) | 14 carbon atoms (DEPT 135) | cenmed.com |
Note: Specific comprehensive NMR data for all protons and carbons are typically extensive and found in detailed spectroscopic reports.
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of sericoside, as well as providing insights into its fragmentation patterns. It is frequently used in conjunction with NMR for comprehensive structural elucidation cenmed.comjkchemical.comneist.res.innih.govcabidigitallibrary.orgguidetopharmacology.orgwikipedia.orguni.lu.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), or similar high-resolution techniques like HRFABMS, are critical for obtaining accurate mass measurements, which confirm the molecular formula of sericoside guidetopharmacology.org. The molecular weight of sericoside has been reported as 666.8 g/mol , corresponding to the molecular formula C₃₆H₅₈O₁₁ jkchemical.comcdutcm.edu.cnwikipedia.org.
Techniques such as UPLC-TOF-MS (Ultra-Performance Liquid Chromatography – Time-of-Flight Mass Spectrometry) and UPLC-MS/MS (tandem mass spectrometry) are employed for the identification and profiling of sericoside within complex extracts neist.res.innih.govcabidigitallibrary.org. Fragmentation patterns observed in MS/MS experiments can provide valuable structural details, for instance, confirming the presence of specific glycosidic linkages or aglycone structures, as seen with fragmentation ions like m/z 487 for a related glycoside of arjunic acid cabidigitallibrary.org.
Advanced Spectroscopic Characterization (e.g., X-ray Diffraction for Complexes)
While primarily used for crystalline materials, X-ray Diffraction (XRD) is a powerful non-destructive analytical technique that reveals the atomic and molecular structure of crystals, including chemical composition and crystal packing ctdbase.orgplantaedb.com. Although direct crystal structure determination of sericoside via X-ray diffraction is not explicitly detailed in the provided literature snippets, XRD has been utilized in studies involving sericoside-containing extracts. For instance, X-ray diffraction was employed to characterize the formation of complexes between Terminalia sericea extract (which contains sericoside) and cyclodextrin (B1172386) derivatives, confirming complex formation and stability massbank.eu. This demonstrates the utility of XRD in understanding the solid-state properties and interactions of sericoside within more complex formulations or derivatives.
Biosynthesis and Metabolic Pathways of Sericoside
Triterpenoid (B12794562) Biosynthetic Cascade
Triterpenoids are a class of terpenes characterized by a molecular formula of C₃₀H₄₈, essentially composed of six isoprene (B109036) units. wikipedia.org Their biosynthesis begins with five-carbon precursors, commonly referred to as isoprene units, and proceeds through a series of enzymatic condensations and cyclizations. wikipedia.orgresearchgate.net While nearly 200 different triterpene skeletons have been identified, pentacyclic structures generally dominate. wikipedia.org
The initial steps in triterpenoid biosynthesis involve the formation of the fundamental five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netbioscientifica.comnih.govresearchgate.net These C5 units undergo sequential head-to-tail condensations to form longer isoprenoid chains. The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), a C10 precursor. Further addition of an IPP unit to GPP leads to the formation of farnesyl pyrophosphate (FPP), a C15 compound. bioscientifica.comnih.gov
The crucial step for triterpenoid biosynthesis is the head-to-head condensation of two molecules of FPP. This reaction, catalyzed by the enzyme squalene (B77637) synthase (SQS), produces the linear C30 acyclic hydrocarbon, squalene. wikipedia.orgnih.gov Squalene serves as a pivotal intermediate for the synthesis of a vast array of bioactive triterpenoids, including those that give rise to sericoside. wikipedia.orgnih.gov
In eukaryotic organisms, including plants, the acyclic squalene undergoes a critical activation step before cyclization. Squalene is oxidized by the enzyme squalene monooxygenase, leading to the formation of 2,3-epoxysqualene, also known as 2,3-oxidosqualene (B107256). wikipedia.orgwikipedia.orgnih.gov This epoxide is then the direct substrate for a diverse family of enzymes called oxidosqualene cyclases (OSCs). wikipedia.orgnih.gov
OSCs catalyze the cyclization of 2,3-oxidosqualene into various complex polycyclic triterpene scaffolds. nih.govcambridge.orgresearchgate.netresearchgate.net This cyclization is a defining step that dictates the specific carbon skeleton of the resulting triterpenoid. The diverse structures of triterpenes, including the dammarane-type skeleton which is a precursor to compounds like protopanaxadiol (B1677965) and protopanaxatriol (B1242838) (related to the backbone of sericoside), are established at this stage. wikipedia.orgnih.govnih.govnih.gov
Glycosylation and Structural Modifications
Following the formation of the core triterpene skeleton, further enzymatic modifications occur, leading to the vast structural diversity observed in triterpenoids. These modifications often include oxidation, hydroxylation, acylation, and notably, glycosylation. nih.govresearchgate.net Sericoside, being a triterpenoid saponin (B1150181), is characterized by the attachment of sugar moieties (glycans) to its triterpenoid aglycone. researchgate.netcambridge.org
Specifically, sericoside is identified as the C-28 D-glucosyl ester of sericic acid, indicating a glucose molecule is attached at the C-28 position via an ester linkage. researchgate.net Glycosylation, the covalent linkage of glycans to the triterpenoid backbone, is a significant modification that can influence the compound's solubility, stability, and biological activities. researchgate.netnih.gov The presence of a glucose moiety in sericoside, for instance, has been linked to its activity. researchgate.net
Genetic and Enzymatic Regulation of Sericoside Production in Plants
The production of sericoside in plants is tightly regulated by the activity of specific enzymes and the expression of their corresponding genes. Key enzymatic players in the core triterpenoid pathway include squalene synthase (SQS) and oxidosqualene cyclases (OSCs). SQS catalyzes the formation of squalene, the central precursor, while OSCs are responsible for cyclizing 2,3-oxidosqualene into the specific triterpene scaffolds. wikipedia.orgnih.govwikipedia.orgnih.gov
Molecular and Cellular Mechanisms of Sericoside Action
Modulation of Cellular Proliferation and Differentiation Pathways (In Vitro Studies)
In vitro investigations have revealed that sericoside modulates various cellular processes related to proliferation and differentiation. These effects are observed through its influence on key genes and factors involved in cell cycle regulation, growth, pluripotency, and DNA repair mechanisms. The activity of sericoside was typically evaluated at a concentration of 0.02% in these in vitro assessments, involving transcriptomic analysis on fibroblasts after 24 hours and proliferation tests on aged fibroblasts after 72 hours nih.govimrpress.comrapamycin.newsresearchgate.net.
Influence on Cell Cycle Regulatory Genes (e.g., MKI67)
Sericoside has been shown to influence cell cycle regulatory genes. Transcriptomic analysis demonstrated that sericoside improved the expression of the MKI67 gene by 85% nih.govimrpress.comrapamycin.newsresearchgate.net. MKI67, also known as Ki-67, is a nuclear protein strictly associated with cellular proliferation, being present during all active phases of the the cell cycle (G1, S, G2, and mitosis) but absent in resting (G0) cells wikipedia.orgabbexa.comptgcn.com. This upregulation suggests sericoside's role in promoting cellular activity within the cell cycle.
Effects on Key Cell Proliferation Factors (e.g., IGF1)
The compound also exerts effects on key cell proliferation factors. In vitro studies indicated that sericoside led to a 250% increase in the expression of Insulin-like Growth Factor 1 (IGF1) nih.govimrpress.comrapamycin.newsresearchgate.net. IGF-1 is a crucial factor known to stimulate cell proliferation, as well as DNA and matrix synthesis, particularly collagen I mdpi.com. This significant increase in IGF1 expression highlights sericoside's potential to enhance cellular proliferative capacities.
Regulation of Pluripotency-Associated Transcription Factors (e.g., NANOG, SOX2)
Impact on DNA Repair Mechanisms (e.g., OGG1)
Regarding DNA repair mechanisms, sericoside has shown a notable impact. In vitro studies demonstrated that sericoside improved the expression of OGG1 by 56% nih.govimrpress.comrapamycin.newsresearchgate.net. 8-oxoguanine DNA glycosylase 1 (OGG1) is a primary DNA repair enzyme responsible for excising 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA, thereby playing a critical role in suppressing mutagenesis and maintaining genome stability mdpi.comfrontiersin.orgnih.gov. The increased expression of OGG1 suggests a beneficial effect of sericoside on cellular DNA integrity.
Table 1: Impact of Sericoside on Gene Expression (In Vitro)
| Gene/Factor | Observed Effect (In Vitro) |
| MKI67 | +85% increase nih.govimrpress.comrapamycin.newsresearchgate.net |
| IGF1 | +250% increase nih.govimrpress.comrapamycin.newsresearchgate.net |
| NANOG | +36% increase nih.govimrpress.comrapamycin.newsresearchgate.netresearchgate.net |
| SOX2 | +200% increase nih.govimrpress.comrapamycin.newsresearchgate.netresearchgate.net |
| OGG1 | +56% increase nih.govimrpress.comrapamycin.newsresearchgate.net |
Regulation of Extracellular Matrix Components (In Vitro Studies)
Beyond its effects on cellular proliferation and differentiation, sericoside also plays a role in the regulation of extracellular matrix components, as observed in in vitro studies.
Stimulation of Collagen and Total Protein Synthesis
Sericoside has demonstrated a capacity to stimulate the synthesis of collagen and total proteins in fibroblasts. In vitro experiments showed a tendency for sericoside to increase total protein synthesis by 54% researchgate.netimrpress.comresearchgate.net. Specifically, it boosted proline content, a crucial amino acid for collagen and elastin (B1584352) production, by 10% imrpress.com. These data indicate that sericoside can restore cellular functions related to collagen synthesis and contribute to the extracellular matrix researchgate.netimrpress.comresearchgate.net.
Table 2: Impact of Sericoside on Protein and Collagen Synthesis (In Vitro)
| Component | Observed Effect (In Vitro) |
| Total Protein Synthesis | +54% increase researchgate.netimrpress.comresearchgate.net |
| Proline Content | +10% increase imrpress.com |
| Collagen Synthesis | Stimulated researchgate.netimrpress.comresearchgate.net |
Investigation of Antioxidant Defense Mechanisms (In Vitro Studies)
Sericoside has been investigated for its capacity to bolster cellular antioxidant defenses, primarily through in vitro studies. These investigations highlight its role in modulating the expression of key antioxidant genes and its contribution to the cellular response against oxidative stress.
In vitro studies have demonstrated that Sericoside can stimulate the expression of several genes critical to the antioxidant defense system. Transcriptomic analysis performed on fibroblasts, following 24 hours of stimulation with 0.02% Sericoside, revealed a significant upregulation of specific antioxidant genes. imrpress.comresearchgate.net
Table 1: Modulation of Antioxidant Gene Expression by Sericoside in Fibroblasts (In Vitro) researchgate.net
| Gene Name | Fold Change (relative to untreated) | p-value |
| G6PD | 2.08 | 0.023 |
| GPX1 | Upregulated (specific fold change not provided, but significant) | Significant (specific p-value not provided) |
| HMOX1 | Upregulated (specific fold change not provided, but significant) | Significant (specific p-value not provided) |
Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which is essential for maintaining cellular redox balance. mdpi.com Glutathione peroxidase 1 (GPX1) is a vital antioxidant enzyme that detoxifies hydrogen peroxide, protecting cells from oxidative damage. wikipedia.org Heme oxygenase-1 (HMOX1) is an inducible enzyme that degrades heme into biliverdin, iron, and carbon monoxide, all of which possess potent antioxidant and anti-inflammatory properties. patsnap.com The upregulation of these genes by Sericoside suggests its potential to enhance the intrinsic antioxidant capacity of cells. imrpress.comresearchgate.net
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. mdpi.comfrontiersin.org Sericoside contributes to the reactivation of the cellular antioxidant defense system. imrpress.com Its reported antioxidant activity includes the reduction of superoxide (B77818) generation, attributed to its radical scavenging capabilities. up.ac.za By modulating antioxidant gene expression and directly scavenging radicals, Sericoside plays a role in helping cells combat the detrimental effects of oxidative stress and restore redox homeostasis. imrpress.comnih.govijrpas.com
Potential Neurobiological Interactions (Preclinical Models)
Beyond its antioxidant properties, Sericoside's potential neurobiological interactions have been explored, particularly within the context of preclinical models. As a triterpenoid (B12794562), its mechanisms may involve pathways common to this class of compounds, such as the NRF2 pathway. nih.govmedchemexpress.com
Sericoside is identified as a triterpenoid. nih.govmedchemexpress.com Triterpenoids are known to exert cytoprotective functions, often by regulating the activity of various transcription factors, including the nuclear factor erythroid 2-related factor 2 (NRF2). nih.gov Activation of the NRF2 pathway by triterpenoids induces the expression of phase 2 detoxifying and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1, also known as HMOX1), which protect cells and tissues from toxic metabolites. nih.govunimi.it This activation of NRF2 by triterpenoids is a recognized mechanism for cytoprotection and chemoprevention. nih.gov An extract containing Sericoside, among other triterpenoids, has demonstrated antioxidant and anti-inflammatory properties mediated through the Nrf2/HO-1 pathway in lipopolysaccharide-stimulated mouse microglial cells. nih.gov Furthermore, other natural products with neuroprotective effects have been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant enzymes like HO-1. acs.org
Cellular models are indispensable tools in neurodegenerative research, enabling scientists to investigate disease mechanisms at the cellular and molecular levels and to screen potential therapeutic compounds. nih.govnih.govmdpi.com Sericoside has been noted for its potential benefit in neurodegeneration research, with mentions of its use in cellular models under experimental endoplasmic reticulum (ER) stress. researchgate.net Human neuroblastoma (SH-SY5Y) cells are a commonly utilized cellular model for studying neurodegeneration, particularly in the context of oxidative stress-induced damage. up.ac.zanih.gov These in vitro systems, including patient-derived cell cultures, induced pluripotent stem cells (iPSCs), and organoids, provide controlled environments to mimic aspects of neurodegenerative conditions and evaluate the effects of compounds like Sericoside. nih.govmdpi.com
Preclinical Pharmacological Investigations of Sericoside
In Vitro Biological Activity Screening
In vitro studies provide foundational insights into the cellular and molecular mechanisms through which sericoside exerts its effects. These assays are vital for identifying potential targets and pathways.
Cell-based assays are fundamental for evaluating the impact of a compound on cell health, growth, and division criver.combiocompare.combdbiosciences.com. Research has demonstrated sericoside's ability to influence cellular proliferation. In studies on aged fibroblasts, sericoside at a concentration of 0.02% was shown to increase the proliferation factor by 46%, a rate comparable to that observed in fibroblasts from a 22-year-old donor researchgate.netimrpress.com. This suggests a potential role in cellular rejuvenation. Additionally, sericoside has been observed to stimulate glycerol (B35011) release from deposited triglycerides in fully differentiated 3T3-L1 cells in a dose- and time-dependent manner, indicating a strong lipolytic activity medchemexpress.com.
Table 1: Impact of Sericoside on Fibroblast Proliferation
| Cell Type | Treatment | Proliferation Factor Change | Reference |
| Aged Fibroblasts | 0.02% Sericoside | +46% (compared to untreated aged cells) | researchgate.netimrpress.com |
| Young Fibroblasts | Untreated | Baseline (similar to sericoside-treated aged cells) | researchgate.net |
Transcriptomic analysis provides a comprehensive view of gene expression changes in cells treated with a compound, revealing affected biological pathways thermofisher.comnih.govnih.gov. In vitro transcriptomic analysis on fibroblasts treated with 0.02% sericoside for 24 hours revealed significant upregulation of several genes associated with cell cycle, cell proliferation, DNA repair, pluripotency transcription factors, and stem cell maintenance researchgate.netimrpress.com.
Key gene expression changes observed include:
Cell Cycle: MKI67 expression increased by 85% researchgate.netimrpress.com.
Cell Proliferation: IGF1 expression increased by 250% researchgate.netimrpress.com.
DNA Repair: OGG1 expression increased by 56% researchgate.netimrpress.com.
Pluripotency Transcription Factors: NANOG expression increased by 36% researchgate.netimrpress.com.
Stem Cell Maintenance: SOX2 expression increased by 200% researchgate.netimrpress.com.
These findings suggest that sericoside may promote cellular reprogramming and rejuvenation by modulating critical gene networks involved in cell vitality and extracellular matrix protection researchgate.net.
Table 2: Gene Expression Changes Induced by Sericoside in Fibroblasts
| Gene | Biological Process | Change in Expression (after 24h with 0.02% Sericoside) | Reference |
| MKI67 | Cell Cycle | +85% | researchgate.netimrpress.com |
| IGF1 | Cell Proliferation | +250% | researchgate.netimrpress.com |
| OGG1 | DNA Repair | +56% | researchgate.netimrpress.com |
| NANOG | Pluripotency Transcription Factors | +36% | researchgate.netimrpress.com |
| SOX2 | Stem Cell Maintenance | +200% | researchgate.netimrpress.com |
Enzyme inhibition assays are used to determine if a compound can block the activity of specific enzymes, which is a common mechanism of drug action. Extracts from Terminalia sericea, the plant from which sericoside is isolated, have shown inhibitory activity against HIV-1 reverse transcriptase (RT) researchgate.netup.ac.zaup.ac.zaresearchgate.net. Specifically, ethanol (B145695) extracts of Terminalia sericea demonstrated 100% inhibition of HIV-1 RT at a concentration of 100 µg/mL, compared to the positive control doxorubicin (B1662922) (96.5% inhibition) up.ac.zaresearchgate.net. While the direct inhibitory activity of isolated sericoside on HIV-1 RT is not explicitly detailed in all search results, the plant extract's activity suggests that compounds like sericoside could contribute to this effect researchgate.netresearchgate.netup.ac.zascielo.br. However, one study indicated that isolated sericoside from Combretum molle did not show activity against four protozoal species tested nih.gov. Further specific studies on pure sericoside's direct inhibition of HIV-1 RT would be beneficial.
Table 3: HIV-1 Reverse Transcriptase Inhibition by Terminalia sericea Extract
| Inhibitor | Concentration | Inhibition (%) | Reference |
| Terminalia sericea extract | 100 µg/mL | 100% | up.ac.zaresearchgate.net |
| Doxorubicin (Positive Control) | 100 µg/mL | 96.5% | up.ac.zaresearchgate.net |
In Vivo Animal Model Studies (Mechanistic and Exploratory Research)
In vivo animal models are essential for evaluating the systemic effects of a compound, its efficacy in complex biological systems, and its potential mechanisms of action in disease contexts ijpras.comaragen.compharmaron.com.
Sericoside has demonstrated significant anti-inflammatory activity in in vivo animal models, particularly in models of colitis researchgate.netresearchgate.netnii.ac.jp. Acute inflammatory colitis induced by ethanolic 2,4,6-trinitrobenzene sulfonic acid (TNBS) in male rats was used to study the anti-inflammatory effect of sericoside researchgate.netnii.ac.jp.
Key findings from these studies include:
Reduced Macroscopic Damage Score: Pretreatment with sericoside significantly reduced the macroscopic damage score of intestinal mucosa lesions in rats with induced colitis researchgate.netresearchgate.netnii.ac.jp.
Inhibited Myeloperoxidase (MPO) Activity: Sericoside inhibited myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration and inflammation, in the colon researchgate.netresearchgate.netnii.ac.jp.
These results indicate that sericoside attenuates inflammatory effects in the colon, suggesting its potential role in treating acute inflammatory diseases such as inflammatory bowel disease (IBD) researchgate.netresearchgate.netnii.ac.jp. The anti-inflammatory effect is believed to be due to its ability to reduce neutrophil activation and infiltration into the colon mucosa researchgate.net.
Table 4: Effect of Sericoside on Colitis in Rats
| Parameter | Control (Colitis Induced) | Sericoside Pretreatment (30 mg/kg) | Reference |
| Macroscopic Damage Score | Elevated | Significantly Reduced | researchgate.netresearchgate.netnii.ac.jp |
| Myeloperoxidase (MPO) Activity | Elevated | Inhibited | researchgate.netresearchgate.netnii.ac.jp |
Investigative Studies in Models of Metabolic Regulation
Sericoside has demonstrated significant effects on lipid metabolism, particularly its strong lipolytic activity. In studies utilizing fully differentiated 3T3-L1 cells, a common in vitro model for adipocyte differentiation and lipid metabolism, sericoside was observed to stimulate the release of glycerol into the cytosol from deposited triglycerides. This effect was found to be both dose- and time-dependent, indicating a direct influence on lipid degradation pathways within these cells. medchemexpress.com
Beyond its direct lipolytic action, sericoside's broader impact on metabolic processes is suggested by its presence in plants traditionally used for metabolic disorders. For instance, Terminalia species, from which sericoside is derived, have been historically employed in traditional medicine for various conditions, including diabetes. frontiersin.org Furthermore, sericoside has been reported to exhibit β-glucuronidase inhibitory activity. Beta-glucuronidase is an enzyme involved in the metabolism and detoxification of various compounds, and its inhibition can influence metabolic pathways. researchgate.net
Exploratory Studies in Neurodegenerative Disease Models (e.g., Parkinson's Models)
Direct investigative studies focusing on sericoside within specific neurodegenerative disease models, such as Parkinson's disease, were not identified in the current body of research. While neurodegenerative diseases like Parkinson's are characterized by neuronal loss and dysfunction nih.govcdutcm.edu.cnresearchgate.net, and various animal and cellular models exist to study these conditions nih.govresearchgate.netresearchgate.net, direct evidence of sericoside's evaluation in such models is not available.
However, sericoside has been noted for its antioxidant and anti-inflammatory properties. medchemexpress.comup.ac.zamedchemexpress.com Specifically, it is reported to reduce neutrophil infiltration and decrease superoxide (B77818) generation through its radical scavenging activity. up.ac.za Given that oxidative stress and inflammation are implicated in the pathophysiology of many neurodegenerative disorders researchgate.net, these general antioxidant and anti-inflammatory activities of sericoside could indirectly suggest a potential area for future exploration in neuroprotection, although this has not been directly investigated in neurodegenerative disease models to date.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate how specific chemical structures correlate with observed biological activities. alfa-chemistry.com This understanding guides the modification or design of compounds to enhance desired pharmacological effects.
Design and Synthesis of Sericoside Analogs
While the explicit design and de novo synthesis of synthetic sericoside analogs for SAR studies are not extensively documented, insights into its SAR can be gleaned from comparisons with naturally occurring structural relatives and through modifications aimed at improving its delivery. Sericoside itself is a triterpenoid (B12794562) saponin (B1150181) medchemexpress.comfrontiersin.org with a specific aglycone, 2α,3β,19α,23-tetrahydroxy-olean-12-en-28-oic acid. medchemexpress.com
Naturally occurring compounds isolated alongside sericoside from Terminalia species, such as arjunic acid, arjungenin, and friedelin, share structural similarities as triterpenoids. frontiersin.orgresearchgate.net For instance, Bodinioside X, isolated from Elsholtzia bodinieri, possesses the identical aglycone as sericoside but features an additional rhamnose sugar moiety at the C-28 position. medchemexpress.com These natural variations provide a basis for comparative SAR analysis.
Beyond inherent structural variations, modifications aimed at improving sericoside's physicochemical properties, such as its solubility and penetration, have been investigated. For example, complex formation of sericoside with hydrophilic cyclodextrins (e.g., beta- and gamma-cyclodextrins) has been shown to improve its solubility and skin penetration in topical emulsion-based formulations. nih.gov Specifically, a sericoside/gamma-cyclodextrin complex demonstrated a 2.6-fold higher percutaneous penetration in in vitro excised pig skin compared to pure sericoside. nih.gov Similarly, complexes of sericoside with phospholipids (B1166683), such as distearoyl phosphatidylcholine and soy phosphatidylcholine, proved to be more active than free sericoside in tests like the carrageenin oedema assay, attributed to enhanced absorption due to increased lipophilic character. nih.gov
Correlation of Structural Modifications with Observed Biological Responses
The correlation between structural modifications and biological responses for sericoside primarily comes from comparing its activity with that of its naturally occurring triterpenoid counterparts and through formulation-based enhancements.
For instance, the significant increase in activity observed when sericoside forms complexes with phospholipids or cyclodextrins highlights how modifications affecting solubility and bioavailability can directly translate to improved biological responses. The enhanced anti-inflammatory activity in the carrageenin oedema test with sericoside-phospholipid complexes illustrates this correlation, where the altered physical form of the compound leads to greater efficacy. nih.gov
In the context of its β-glucuronidase inhibitory activity, sericoside is found alongside other triterpenoids like arjunic acid and arjungenin, which also exhibit this activity. researchgate.net While specific comparative data on the exact contribution of each structural feature (e.g., number and position of hydroxyl groups, presence of sugar moieties) to this inhibition is not detailed, the co-occurrence and shared activity profile suggest that the core triterpenoid skeleton is crucial, with variations in glycosylation or hydroxylation potentially modulating potency.
Computational Approaches in SAR Analysis
Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are powerful tools widely employed in modern drug discovery to predict and understand the relationship between a molecule's structure and its biological activity. researchgate.netrjraap.comnih.govmdpi.comfrontiersin.org These methods can help identify key structural features responsible for activity, predict the activity of new compounds, and elucidate mechanisms of action.
While computational SAR methods are generally applied to natural products and their derivatives semanticscholar.org, specific detailed computational studies focusing on sericoside or its designed analogs were not found in the provided research. However, related triterpenoids from the Terminalia genus have been subjected to such analyses. For example, arjunolic acid from Terminalia arjuna has been studied using molecular docking to assess its binding affinity to targets like APOE4. semanticscholar.org Similarly, friedelin, another pentacyclic triterpenoid, has been investigated through in silico studies to predict its modulation of human carbonic anhydrases. researchgate.netbiointerfaceresearch.com The absence of direct computational SAR studies on sericoside suggests an area for future research to comprehensively understand its molecular interactions and to guide the rational design of more potent or selective derivatives.
Research Applications and Translational Potential Pre Clinical Focus
Sericoside as a Lead Compound for Drug Discovery Research
In drug discovery, a lead compound is a molecule exhibiting promising pharmacological or biological activities that indicate potential therapeutic utility. These compounds serve as starting points for the development of new drugs. Sericoside fits this description, being a key constituent of Terminalia sericea, a plant genus recognized for its rich array of secondary metabolites and diverse biological properties, making it a promising candidate for drug development. Sericoside is a triterpenoid (B12794562) with demonstrated anti-inflammatory activity. Pre-clinical studies have also indicated its lipolytic activity and its potential to reduce skin wrinkles and ameliorate skin texture, suggesting its utility in dermatological and anti-aging research. Ongoing research on T. sericea aims to identify the specific constituents, including sericoside, associated with its biological activity, thereby supporting its development as a lead compound for novel drug formulations.
Development of Advanced Delivery Systems for Research Purposes
The therapeutic efficacy of many bioactive compounds, including sericoside, can be limited by factors such as poor solubility and suboptimal bioavailability. Advanced delivery systems are engineered to overcome these challenges by enhancing the penetration, bioavailability, and sustained release of active ingredients in experimental systems. These innovative approaches are crucial for maximizing the research utility and potential therapeutic benefits of compounds like sericoside, particularly those with low water solubility.
Complexation with Cyclodextrins for Enhanced Solubility and Bioavailability in Experimental Systems
Cyclodextrins (CDs), a family of cyclic oligosaccharides, are widely utilized in pharmaceutical research to form inclusion complexes with poorly water-soluble drugs. This complexation significantly improves the guest molecule's solubility, stability, and, consequently, its bioavailability. Sericoside, being a triterpenoid, inherently possesses low water solubility, making it an ideal candidate for cyclodextrin (B1172386) complexation.
Studies have demonstrated that complexation of sericoside with hydrophilic cyclodextrin derivatives, such as beta- and gamma-cyclodextrins, can markedly enhance its solubility and percutaneous penetration in experimental models. For instance, a molar ratio of 1.0:1.1 between sericoside and cyclodextrin has been investigated for complex formation. Research findings indicate that formulations containing sericoside complexed with γ-cyclodextrin exhibited a 2.6-fold increase in percutaneous penetration when compared to an ethanolic solution of sericoside. The formation of these inclusion complexes can be confirmed through various analytical techniques, including phase solubility studies, X-ray diffraction (XRD), and Fourier Transform Infrared (FTIR) analyses.
Nanotechnology Approaches for Targeted Delivery in Preclinical Models
Key advantages of nanotechnology in sericoside research in preclinical models include:
Enhanced Stability and Solubility: Nanoparticles can protect encapsulated drugs from degradation and increase the solubility of poorly water-soluble compounds.
Improved Transmembrane Transport: Their unique properties can facilitate the passage of drugs across biological barriers.
Prolonged Circulation Time: Nanoparticle encapsulation can extend the systemic circulation time of drugs, leading to sustained effects.
Targeted Delivery: Nanoparticles can be engineered with specific ligands on their surface to recognize and bind to receptors on target cells or tissues, thereby concentrating the drug at the desired site and minimizing off-target effects. In preclinical oncology models, for example, nanoparticles can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors. These systems can improve drug efficacy by enhancing safety, tolerability, and targeting in preclinical models.
Role in Mechanistic Biology and Pathway Elucidation
Understanding the molecular mechanisms and specific biological pathways through which a compound exerts its effects is fundamental in drug discovery and development. Sericoside's role in mechanistic biology has been explored through in vitro studies, particularly focusing on its impact on fibroblasts.
An in vitro assessment of sericoside (at a concentration of 0.02% for 24 hours) involved transcriptomic analysis on fibroblasts and proliferation tests on aged fibroblasts after 72 hours. The transcriptomic analysis revealed significant modulation of gene expression profiles, indicating sericoside's involvement in several critical cellular processes:
Cell Cycle and Proliferation: Sericoside demonstrated an improvement in gene expressions related to the cell cycle, with an 85% increase in MKI67, and cell proliferation, showing a 250% increase in IGF1.
DNA Repair: It positively impacted DNA repair mechanisms, indicated by a 56% increase in OGG1 gene expression.
Pluripotency and Stem Cell Maintenance: Sericoside was shown to stimulate pluripotency transcription factors, with a 36% increase in NANOG, and genes associated with stem cell maintenance, showing a 200% increase in SOX2.
Furthermore, research indicates that sericoside influences total protein synthesis and collagen synthesis by fibroblasts, suggesting its potential role in extracellular matrix remodeling and tissue regeneration pathways. These detailed mechanistic insights into sericoside's cellular reprogramming and regenerative capabilities underscore its importance in understanding fundamental biological processes and identifying potential therapeutic targets.
Quality Control and Standardization for Research Materials
For reliable and reproducible research outcomes, particularly with natural products like sericoside derived from plant sources, stringent quality control and standardization of research materials are paramount. The chemical profiles of herbal materials can vary significantly based on factors such as plant origin, harvesting methods, and processing techniques, which in turn can influence their biological activity and safety. Standardization of raw materials from medicinal plants is crucial for the research and development of plant-based drugs.
Sericoside, along with sericic acid and resveratrol-3-O-β-rutinoside, has been identified as a crucial biomarker for the quality control of Terminalia sericea root material. Establishing robust quality control protocols is essential for ensuring the consistency and integrity of research materials.
Characterization of Chemotypic Variation in Plant Sources
Chemotypic variation refers to the differences in the chemical composition within a single plant species, often influenced by geographical location, environmental factors, or genetic variations. Characterizing this variation is vital for the standardization of plant-derived research materials.
Studies employing chemometric analysis, such as Hierarchical Cluster Analysis (HCA), have successfully revealed distinct chemotypes within Terminalia sericea root bark samples collected from various geographical localities. These analyses have shown that sericoside, along with sericic acid, is largely responsible for the observed chemotypic variation, with sericoside often concentrated in specific chemotypes.
Advanced chromatographic techniques like High-Performance Thin Layer Chromatography (HPTLC) metabolomics and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are instrumental in exploring these chemical variations and establishing characteristic chemical fingerprints for T. sericea root bark. Quantitative analyses have demonstrated considerable variability in the concentrations of major constituents, including sericoside, across different T. sericea root samples. For example, sericoside concentrations have been reported to range from 2.07 to 20.17 mg/g dry weight in root samples.
Table 1: Concentration Range of Sericoside in Terminalia sericea Root Samples
| Compound | Concentration Range (mg/g dry weight) | Source Plant Part |
| Sericoside | 2.07 – 20.17 | Terminalia sericea root |
This inherent variability underscores the critical need for comprehensive characterization and standardization efforts to ensure the consistent quality and predictable biological activity of sericoside-containing research materials.
Future Directions and Emerging Research Avenues
Identification of Untapped Biological Activities and Novel Molecular Targets
While Sericoside is recognized for its anti-inflammatory and potent lipolytic activities, its full spectrum of biological effects remains an area ripe for exploration. targetmol.com Initial studies have demonstrated its capacity to influence fundamental cellular processes, suggesting its potential relevance in a broader range of therapeutic areas beyond dermatology.
Transcriptomic analyses have shown that Sericoside significantly upregulates genes involved in the cell cycle, DNA repair, and the maintenance of stem cell pluripotency. researchgate.netnih.govimrpress.com For instance, its application on fibroblasts led to a notable increase in the expression of key genes, as detailed in the table below.
Table 1: Effect of Sericoside on Gene Expression in Fibroblasts
| Gene Category | Gene | Function | Percentage Increase in Expression |
|---|---|---|---|
| Cell Cycle | MKI67 | Proliferation marker | +85% |
| Cell Proliferation | IGF1 | Insulin-like growth factor 1 | +250% |
| DNA Repair | OGG1 | DNA repair enzyme | +56% |
| Pluripotency | NANOG | Pluripotency transcription factor | +36% |
| Stem Cell Maintenance | SOX2 | Stem cell transcription factor | +200% |
Data sourced from transcriptomic analysis of fibroblasts treated with Sericoside. researchgate.netnih.govimrpress.com
These findings open the door to investigating Sericoside's potential in regenerative medicine, where the stimulation of cell proliferation and DNA repair could be beneficial. Future research could explore its effects on other cell types and tissues, aiming to identify novel molecular targets in pathways related to tissue regeneration, wound healing, and age-related degenerative diseases. Furthermore, its strong lipolytic activity, demonstrated by the dose- and time-dependent stimulation of glycerol (B35011) release from adipocytes, warrants investigation into its potential role in managing metabolic disorders. nih.gov
Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) in Sericoside Research
To date, research has utilized transcriptomics to reveal changes in gene expression induced by Sericoside. nih.govimrpress.com The next logical step is the integration of a multi-omics approach to build a more comprehensive understanding of its mechanism of action. nih.govmdpi.com
Proteomics: This can validate transcriptomic data by confirming whether observed changes in mRNA levels translate to corresponding changes in protein expression and function. nih.govsi.edu For example, proteomic analysis could quantify the synthesis of collagen and other extracellular matrix proteins, directly substantiating the anti-aging effects observed at the genetic level. researchgate.netnih.gov
Metabolomics: Given Sericoside's impact on lipolysis, metabolomics can elucidate the downstream consequences on cellular metabolism. nih.gov By analyzing the global metabolite profile of cells treated with Sericoside, researchers can identify alterations in key metabolic pathways, such as the TCA cycle, and gain a deeper understanding of its bioenergetic effects. nih.gov
Lipidomics: This specialized branch of metabolomics is crucial for detailing the specific changes in the lipid profiles of cells. nih.govmdpi.com In the context of Sericoside's known effects on triglycerides in adipocytes, lipidomics could identify shifts in various lipid classes, providing high-resolution insights into how it modulates lipid storage and mobilization. nih.govmaastrichtuniversity.nl
Integrating these multi-omics datasets will allow for the construction of detailed molecular networks, revealing how Sericoside's effects propagate from the genome to the proteome and metabolome, ultimately leading to the observed physiological outcomes. nih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Current research has relied on traditional 2D cell cultures (fibroblasts, 3T3-L1 adipocytes) and clinical studies on human volunteers for cosmetic assessments. imrpress.comnih.govresearchgate.net To delve deeper into the molecular mechanisms of Sericoside, more sophisticated models that better replicate human physiology are required. nih.gov
Advanced in vitro models such as 3D skin organoids, and organ-on-a-chip (OOC) or microphysiological systems (MPS), can offer a more realistic biological context for studying drug interactions and cellular responses. nih.govaltex.org These systems can be used to investigate Sericoside's effects on complex tissue structures and multi-cellular interactions, bridging the gap between preclinical findings and clinical outcomes. altex.org
For in vivo studies, the development of disease-relevant animal models is essential. While human trials have focused on skin aging, animal models could be used to explore other potential therapeutic applications. nuvisan.com For example, models of metabolic syndrome could be used to evaluate the systemic effects of Sericoside's lipolytic activity, while models of impaired wound healing could assess its potential in tissue repair. nih.gov
Synthetic Biology and Metabolic Engineering Approaches for Sustainable Sericoside Production
Currently, Sericoside is extracted from the bark of Terminalia sericea roots, a method that relies on a natural, finite resource. imrpress.com To ensure a stable and sustainable supply for research and potential commercialization, synthetic biology and metabolic engineering offer a promising alternative. ebsco.comlbl.gov
The process would involve:
Pathway Elucidation: Identifying the complete biosynthetic pathway responsible for producing Sericoside in Terminalia sericea.
Heterologous Expression: Transferring the identified genes for the biosynthetic enzymes into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govfrontiersin.org
Metabolic Engineering: Optimizing the microbial host to enhance the production of Sericoside. This can involve increasing the supply of precursor molecules, balancing the expression of pathway enzymes, and minimizing the diversion of intermediates to competing pathways. nih.govmdpi.com
These approaches can lead to the development of robust microbial cell factories capable of producing high titers of Sericoside through fermentation, offering a scalable, cost-effective, and environmentally friendly production platform. nih.govyoutube.com
Investigation of Synergistic Interactions with Other Bioactive Compounds
The therapeutic efficacy of natural compounds can often be enhanced when used in combination with other bioactive molecules. nih.govfrontiersin.org Future research should investigate the potential for synergistic interactions between Sericoside and other compounds. Such interactions can be categorized as:
Pharmacodynamic Synergy: Where compounds act on different targets within the same or complementary pathways to produce a combined effect greater than the sum of their individual effects. mdpi.comgenesispub.org For its anti-aging applications, Sericoside could be combined with potent antioxidants (e.g., ascorbic acid) or other peptides that stimulate collagen synthesis.
Pharmacokinetic Synergy: Where one compound improves the solubility, absorption, distribution, or metabolism of another, thereby increasing its bioavailability and efficacy. nih.govgenesispub.org
Investigating these combinations could lead to the development of more potent and multi-targeted formulations for dermatological and other therapeutic applications. nih.gov Understanding these interactions is key to unlocking the full potential of Sericoside in complex biological systems.
Q & A
Q. What key biological processes are influenced by Sericoside according to transcriptomic analyses?
Sericoside upregulates genes involved in DNA repair (e.g., XPC, XPA, OGG1), extracellular matrix (ECM) rejuvenation (e.g., COL7A1, FBN1), antioxidant defense (e.g., SOD2, GPX1), and stem cell maintenance (e.g., SOX2, NANOG). These processes collectively contribute to anti-aging mechanisms, including collagen synthesis and cellular repair. Transcriptomic data are typically derived from fibroblasts treated with 0.02% Sericoside for 24 hours, with fold-change analysis relative to untreated controls .
Q. Which instrumental methods are validated for quantifying under-eye dark circles and puffiness in Sericoside clinical trials?
- Chromameter CR-200 : Measures skin color parameters (L, a, b values) to assess dark circles.
- Visio DermaTOP-blue : Quantifies eye bag volume via 3D scanning. These tools are standardized for clinical use, with statistical validation via Shapiro-Wilk normality tests followed by parametric/non-parametric comparisons (e.g., Student’s t-test) .
Q. What in vitro assays are used to evaluate Sericoside’s impact on collagen synthesis?
- Total protein synthesis : Measured via colorimetric assays (e.g., Bradford assay), showing a 54% increase with Sericoside.
- Proline content : A marker for collagen production, quantified using HPLC or spectrophotometry, with a 10% boost observed .
Advanced Research Questions
Q. How can researchers optimize transcriptomic data interpretation when Sericoside upregulates genes with overlapping functions?
- Functional clustering : Use bioinformatics tools (e.g., DAVID, Gene Ontology) to group genes by pathways (e.g., ECM remodeling, antioxidant response).
- Pathway enrichment analysis : Identify overrepresented pathways (e.g., TGF-β signaling for ECM genes) to prioritize mechanistic studies.
- Cross-validation with protein assays : Confirm transcriptomic findings via Western blot or ELISA (e.g., proline assays for collagen validation) .
Q. What considerations are critical when translating in vitro fibroblast proliferation results to clinical anti-aging efficacy?
- Cell model limitations : Aged fibroblasts may exhibit reduced proliferative capacity (50% lower vs. young cells), requiring donor age-matching in vitro.
- In vivo factors : Consider bioavailability, formulation penetration, and systemic variables (e.g., hormonal changes) in clinical designs.
- Dose-response calibration : The 0.02% concentration used in vitro may need adjustment for topical formulations to account for epidermal barrier effects .
Q. How should studies account for inter-individual variability when analyzing Sericoside’s effects on skin elasticity (R² parameter)?
- Covariate adjustment : Include baseline elasticity, age, and lifestyle factors (e.g., UV exposure) in multivariate regression models.
- Stratified analysis : Group participants by severity of aging signs (e.g., high vs. low baseline roughness) to isolate Sericoside-specific effects.
- Longitudinal follow-up : Extend trials beyond 4 weeks to assess sustained improvements, as initial elasticity gains (17%) may plateau .
Methodological Guidance
Q. What statistical approaches are recommended for transcriptomic data with multiple gene targets?
- Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni adjustments to control false discovery rates.
- Hierarchical clustering : Visualize gene expression patterns across treatment groups.
- Machine learning : Use PCA or random forest to identify gene subsets predictive of phenotypic outcomes (e.g., elasticity improvements) .
Q. How to design a placebo-controlled clinical trial for Sericoside with minimized bias?
- Double-blinding : Ensure both participants and evaluators are unaware of treatment assignments.
- Randomization : Use block randomization to balance age and gender across groups.
- Endpoint standardization : Predefine primary endpoints (e.g., R² elasticity) and secondary endpoints (e.g., roughness reduction) to avoid data dredging .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro gene upregulation and modest clinical efficacy (e.g., 17% elasticity increase)?
- Temporal resolution : Gene expression peaks at 24 hours in vitro but may require longer exposure in vivo for phenotypic changes.
- Microenvironmental factors : Fibroblast monocultures lack interactions with keratinocytes or immune cells, which modulate ECM remodeling in vivo.
- Bioavailability studies : Use Franz diffusion cells to quantify Sericoside penetration in ex vivo skin models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
